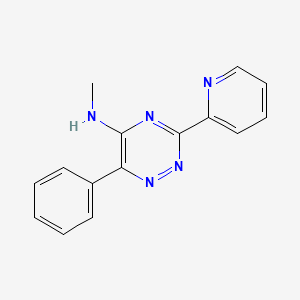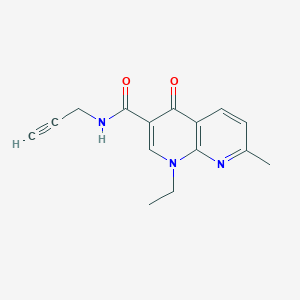
4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, also known as BTEB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in cancer treatment. BTEB has been found to inhibit the activity of a specific protein, which is involved in the growth and proliferation of cancer cells.
Applications De Recherche Scientifique
Anticancer Activity
Research into Co(II) complexes of compounds with similar structural features to the specified chemical has demonstrated potential anticancer activity. In one study, Co(II) complexes synthesized from related compounds exhibited in vitro cytotoxicity against human breast cancer cell lines (MCF 7) (Gomathi Vellaiswamy & S. Ramaswamy, 2017). This suggests that derivatives of thiazole and pyridine, similar to the compound , might hold promise for anticancer drug development.
Antimicrobial and Antifungal Properties
A range of derivatives incorporating the thiazole ring has been shown to possess significant antimicrobial and antifungal properties. For instance, compounds synthesized from 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (I. Sych et al., 2019). This indicates that the chemical structure of interest could be explored for its potential in treating bacterial and fungal infections.
Synthesis of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds, including those with benzamide and thiazole components, have been a subject of study due to their diverse biological activities. A study demonstrated the synthesis of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives and their potential antibacterial and antifungal applications (G. K. Patel & H. S. Patel, 2015). This suggests that the target compound may also have utility in the development of new heterocyclic compounds with therapeutic applications.
Antipsychotic Potential
Heterocyclic carboxamides, similar to the chemical structure , have been evaluated for their potential as antipsychotic agents. Research indicates that these compounds show promise in binding to dopamine and serotonin receptors, suggesting their potential application in treating psychiatric disorders (M. H. Norman et al., 1996).
Propriétés
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-3-5-14-25(4-2)30(27,28)18-8-6-17(7-9-18)20(26)24-21-23-19(15-29-21)16-10-12-22-13-11-16/h6-13,15H,3-5,14H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZQPLDABZOWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2630824.png)
![4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2630826.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2630828.png)
![4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2630829.png)
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2630830.png)
![N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2630832.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2630833.png)
![Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate](/img/structure/B2630837.png)
![2-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2630838.png)
![3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2630841.png)
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2630842.png)
![8-(3-((4-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2630845.png)
